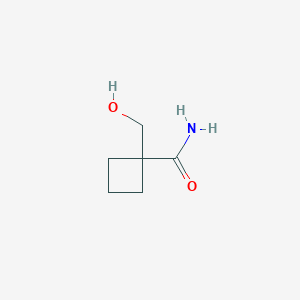

1-(Hydroxymethyl)cyclobutanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(hydroxymethyl)cyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(9)6(4-8)2-1-3-6/h8H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUFONMKKOFOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653235 | |

| Record name | 1-(Hydroxymethyl)cyclobutane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-19-6 | |

| Record name | 1-(Hydroxymethyl)cyclobutane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Hydroxymethyl)cyclobutanecarboxamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-(hydroxymethyl)cyclobutanecarboxamide, a unique bifunctional molecule with significant potential in medicinal chemistry and organic synthesis. We will delve into its chemical properties, propose a detailed synthetic pathway, outline expected analytical characterization, and explore its applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional geometry that can impart favorable pharmacological properties to drug candidates.[2][3] By replacing more flexible or planar moieties, the cyclobutane scaffold can enhance metabolic stability, improve binding affinity and selectivity, and provide novel intellectual property.[3] The strategic incorporation of functional groups onto this rigid core allows for the precise spatial orientation of pharmacophoric elements, a key consideration in rational drug design.[2]

This compound is a prime example of a decorated cyclobutane scaffold, featuring both a primary alcohol and a primary amide. This unique combination of functional groups opens avenues for diverse chemical transformations and biological interactions, making it a valuable building block for the synthesis of more complex molecules.[4]

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Weight | 129.16 g/mol | [5] |

| Chemical Formula | C₆H₁₁NO₂ | [5] |

| IUPAC Name | 1-(hydroxymethyl)cyclobutane-1-carboxamide | [4] |

| CAS Number | 1123169-19-6 | [5] |

| Appearance | Solid (predicted) | [5] |

| SMILES | O=C(N)C1(CCC1)CO | [5] |

| InChI | 1S/C6H11NO2/c7-5(9)6(4-8)2-1-3-6/h8H,1-4H2,(H2,7,9) | [5] |

The presence of both a hydrogen bond donor (amide and hydroxyl groups) and acceptor (carbonyl and hydroxyl oxygens) suggests that this molecule will exhibit moderate polarity and a potential for intermolecular hydrogen bonding, which will influence its melting point, boiling point, and solubility.

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Cyclobutane-1,1-diyldimethanol

-

To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diethyl 1,1-cyclobutanedicarboxylate in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude cyclobutane-1,1-diyldimethanol, which can be purified by column chromatography.

Step 2: Synthesis of 1-(Hydroxymethyl)cyclobutanecarbaldehyde

-

To a solution of cyclobutane-1,1-diyldimethanol in a suitable solvent such as dichloromethane (DCM), add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an excess of sodium hypochlorite (NaOCl) solution (bleach) at 0 °C.

-

Stir the biphasic mixture vigorously until the starting material is consumed (monitored by TLC).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.

Step 3: Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic acid

-

Dissolve the crude 1-(hydroxymethyl)cyclobutanecarbaldehyde in acetone.

-

Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

-

Stir the reaction for a few hours at room temperature.

-

Quench the reaction with isopropanol and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 4: Synthesis of this compound

-

To a solution of 1-(hydroxymethyl)cyclobutanecarboxylic acid in DCM, add oxalyl chloride or thionyl chloride at 0 °C to form the acid chloride.

-

After stirring for 1-2 hours, remove the excess reagent under reduced pressure.

-

Dissolve the crude acid chloride in an appropriate solvent and add an excess of aqueous ammonia or bubble ammonia gas through the solution at 0 °C.

-

Stir the reaction for several hours and then concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization to yield this compound. Alternatively, standard peptide coupling reagents such as HBTU or EDC with an amine source can be employed for the amidation step.

Analytical Characterization (Predicted)

While experimental spectral data for this compound is not widely published, we can predict the key features based on its structure and the known spectra of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule.

-

The protons of the cyclobutane ring will likely appear as a series of multiplets in the range of 1.5-2.5 ppm.[6]

-

The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 3.5-4.0 ppm.

-

The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

The two amide protons (-NH₂) will appear as two broad singlets, typically in the region of 5.5-8.0 ppm.

-

-

¹³C NMR:

-

The carbons of the cyclobutane ring will resonate in the aliphatic region, likely between 20-40 ppm.

-

The quaternary carbon of the cyclobutane ring attached to the functional groups will be further downfield.

-

The carbon of the hydroxymethyl group (-CH₂OH) is expected around 60-70 ppm.

-

The carbonyl carbon of the amide (-C=O) will be the most downfield signal, typically in the range of 170-180 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of the following key absorption bands:[7]

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (primary amide) | 3100-3500 (two bands) |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (amide I band) | 1630-1695 (strong) |

| N-H bend (amide II band) | 1550-1640 |

| C-O stretch (primary alcohol) | 1000-1075 |

Mass Spectrometry

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 129. Fragmentation patterns would likely involve the loss of water (M-18), the hydroxymethyl group (M-31), and the carboxamide group (M-44).

-

High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecule, confirming its elemental composition (C₆H₁₁NO₂).

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile building block in several areas of chemical research.

Organic Synthesis

As a synthetic intermediate, this molecule offers two distinct points for chemical modification. The primary alcohol can undergo oxidation, etherification, or esterification, while the primary amide can be hydrolyzed, dehydrated to a nitrile, or participate in N-alkylation reactions.[4] This allows for the construction of a diverse library of more complex cyclobutane-containing molecules.

Medicinal Chemistry and Drug Discovery

The rigid cyclobutane core is an attractive feature for the design of novel therapeutic agents.[1][2] this compound can be used as a scaffold to which various pharmacophoric groups can be attached. The hydroxyl and amide functionalities can serve as handles for linking to other molecular fragments or can directly interact with biological targets through hydrogen bonding. The incorporation of this motif can lead to improved pharmacokinetic profiles, such as increased metabolic stability and enhanced cell permeability.[3]

Caption: Role of the scaffold in drug discovery.

Safety and Handling

Based on the GHS pictograms, this compound should be handled with care.[5] It is classified as harmful if swallowed and causes serious eye irritation.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule with considerable untapped potential. Its unique combination of a rigid cyclobutane scaffold and versatile functional groups makes it an attractive building block for organic synthesis and a promising platform for the development of novel therapeutics. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles. As the demand for three-dimensional molecular architectures in drug discovery continues to grow, we anticipate that scaffolds such as this will play an increasingly important role in the development of the next generation of medicines.

References

-

Gu, X.-W., Zhao, Y.-H., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutylcarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

DTIC. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Freque. Retrieved from [Link]

-

Amjaour, H. S. (2019). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. Retrieved from [Link]

-

Wirth, T. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(18), 1469-1478. Available at: [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2014). Journal of Chemistry, 2014, 1-7. Available at: [Link]

- Google Patents. (n.d.). US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane.

-

ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Retrieved from [Link]

-

UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Retrieved from [Link]

-

Abraham, R. J., et al. (2009). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 47(11), 958-964. Available at: [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1531-1566. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Retrieved from [Link]

-

Request PDF. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Retrieved from [Link]

Sources

- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Buy this compound | 1123169-19-6 [smolecule.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclobutanecarboxamide: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, there is a discernible shift away from planar, aromatic structures towards more three-dimensional molecular architectures. This "escape from flatland" is driven by the pursuit of novel chemical space, improved physicochemical properties, and enhanced target selectivity. Within this paradigm, strained ring systems, particularly cyclobutanes, have emerged as valuable motifs. Their rigid, well-defined conformations offer a unique scaffold for the precise spatial arrangement of functional groups, enabling tailored interactions with biological targets. This guide focuses on a particularly intriguing cyclobutane derivative: 1-(Hydroxymethyl)cyclobutanecarboxamide. By incorporating both a primary alcohol and a primary amide on a quaternary carbon center, this molecule presents a rich chemical handle for diversification and a compelling starting point for the development of innovative therapeutics.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical structure and properties to its synthesis and potential applications in medicinal chemistry. As a senior application scientist, the aim is to not only present the data but also to provide insights into the strategic value of this compound in the design and synthesis of next-generation pharmaceuticals.

Chemical Structure and Physicochemical Properties

This compound is a disubstituted cyclobutane with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol .[1][2] The core of the molecule is a four-membered carbocyclic ring, which imparts significant ring strain and a non-planar geometry. Attached to a single carbon of this ring are a hydroxymethyl group (-CH₂OH) and a carboxamide group (-C(=O)NH₂). This 1,1-disubstitution pattern creates a quaternary center, a common feature in bioactive molecules that can enhance metabolic stability.

The presence of both a hydrogen bond donor (the amide and hydroxyl protons) and multiple hydrogen bond acceptors (the amide and hydroxyl oxygens) suggests that this molecule can engage in a variety of intermolecular interactions, a critical aspect for molecular recognition at a biological target.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| CAS Number | 1123169-19-6 | [1][2] |

| IUPAC Name | 1-(hydroxymethyl)cyclobutane-1-carboxamide | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1][2] |

| Canonical SMILES | C1CC(C1)(CO)C(=O)N | [1] |

| InChI | InChI=1S/C6H11NO2/c7-5(9)6(4-8)2-1-3-6/h8H,1-4H2,(H2,7,9) | [1] |

| InChI Key | FDUFONMKKOFOQH-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [2] |

Synthesis of this compound: A Plausible and Referenced Approach

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a robust and logical synthetic route can be constructed based on established organic chemistry transformations and the synthesis of closely related analogs. The proposed pathway begins with the commercially available ethyl cyanoacetate and 1,3-dibromopropane, proceeding through a cyclization, reduction, and amidation sequence.

Proposed Synthetic Pathway

Sources

A Technical Guide to 1-(hydroxymethyl)cyclobutane-1-carboxamide: Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 1-(hydroxymethyl)cyclobutane-1-carboxamide (CAS No: 1123169-19-6), a bifunctional chemical building block of increasing interest to the pharmaceutical and life sciences sectors. We will begin by definitively establishing its formal IUPAC nomenclature, followed by a detailed, field-proven synthetic pathway complete with mechanistic rationale. The guide further explores the strategic importance of the cyclobutane scaffold in modern medicinal chemistry, highlighting its role in creating three-dimensional, sp³-rich drug candidates. Finally, we present robust, self-validating analytical protocols for structural confirmation and purity assessment, designed for researchers and drug development professionals.

IUPAC Nomenclature and Structural Elucidation

A precise understanding of a molecule's identity begins with its systematic name. This section deconstructs the formal nomenclature for the title compound and tabulates its key structural identifiers.

The Correct IUPAC Name

The correct and unambiguous name for the compound as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 1-(hydroxymethyl)cyclobutane-1-carboxamide .[1] Any variation from this standard may lead to ambiguity in patents and publications.

Rationale of Nomenclature

The systematic name is derived by applying the following IUPAC priority rules:

-

Parent Structure: The core is a four-membered saturated ring, which is named cyclobutane .

-

Principal Functional Group: The molecule contains two functional groups: an amide (-CONH₂) and an alcohol (-OH). According to IUPAC seniority rules, the amide is the principal functional group. When a -CONH₂ group is attached to a ring, the suffix -carboxamide is used.

-

Numbering: The carbon atom of the cyclobutane ring to which the principal functional group (the carboxamide) is attached is designated as locant '1'.

-

Substituent Identification: The other group attached to the same carbon atom is a -CH₂OH group. This is named as a substituent, where the -OH makes it 'hydroxy' and the -CH₂ makes it 'methyl'. Combined, it is named hydroxymethyl .

-

Final Assembly: The substituent 'hydroxymethyl' is located at the '1' position. Therefore, the full name is constructed as 1-(hydroxymethyl)cyclobutane-1-carboxamide.

Key Structural Identifiers

For unambiguous documentation and database searching, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | 1-(hydroxymethyl)cyclobutane-1-carboxamide | [1] |

| CAS Number | 1123169-19-6 | [1][2] |

| Molecular Formula | C₆H₁₁NO₂ | [1][2] |

| Molecular Weight | 129.16 g/mol | [1] |

| SMILES | O=C(N)C1(CCC1)CO | |

| InChI Key | FDUFONMKKOFOQH-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The practical utility of a building block is dictated by the accessibility of a robust and scalable synthetic route. While several theoretical pathways exist, this section details a logical and efficient pathway starting from a common diester precursor.

Strategic Synthesis Pathway

The proposed synthesis leverages a common starting material, diethyl cyclobutane-1,1-dicarboxylate, and proceeds via a two-step sequence involving selective reduction followed by amidation. This approach is advantageous as it allows for controlled functional group manipulation.

-

Step 1: Selective Mono-Reduction. The primary challenge is to reduce one of the two ester groups to a primary alcohol without affecting the second. While a strong reducing agent like LiAlH₄ would reduce both, a milder reagent is required. Lithium borohydride (LiBH₄) is the reagent of choice for this transformation. Its lower reactivity compared to LiAlH₄ allows for the selective reduction of one ester, yielding the intermediate ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate .[3]

-

Step 2: Amidation. The remaining ester functional group on the intermediate is then converted to the primary amide. This is most directly achieved via ammonolysis, where the ester is treated with ammonia (or a source thereof) under elevated temperature and pressure. This nucleophilic acyl substitution reaction displaces the ethoxy group to form the thermodynamically stable primary amide, yielding the final product.

Diagram: Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic process, from starting material to the final product.

Caption: A proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and safety protocols.

Step 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add a solution of diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous THF (0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of Lithium Borohydride (LiBH₄, 1.1 eq) in THF dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent over-reduction.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the intermediate ester-alcohol.

Step 2: Synthesis of 1-(hydroxymethyl)cyclobutane-1-carboxamide

-

Combine the purified ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) and a 7N solution of ammonia in methanol in a sealed pressure vessel.

-

Causality Note: A sealed vessel is required to maintain the concentration of the volatile ammonia reagent and to allow for heating above the solvent's boiling point, accelerating the reaction.

-

-

Heat the vessel to 80-100 °C for 24-48 hours. Monitor the reaction for the disappearance of the starting material.

-

Cool the vessel to room temperature and carefully vent.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

The Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane motif is a valuable scaffold in drug design, offering a distinct alternative to more common aromatic and flexible aliphatic linkers.[4][5]

A Privileged Structure: "Escaping from Flatland"

Modern drug discovery often seeks to "escape from flatland"—the tendency for drug candidates to be overly planar and aromatic.[6] The cyclobutane ring provides a solution by introducing a rigid, puckered, three-dimensional (3D) sp³-hybridized core.[4][7] This defined 3D geometry allows for more precise vectoral projection of functional groups into the binding pockets of target proteins, potentially leading to enhanced potency and selectivity.

Impact on Pharmacokinetics and Potency

The incorporation of cyclobutane scaffolds has been shown to positively influence drug properties:

-

Improved Potency: The rigid conformation can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding. The hepatitis C inhibitor boceprevir, for instance, is significantly more potent than its cyclopropyl or cyclopentyl analogues.[4]

-

Enhanced Metabolic Stability: The strained C-C bonds of the cyclobutane ring are often more resistant to metabolic degradation compared to flexible alkyl chains.

-

Modulated Physicochemical Properties: Replacing a gem-dimethyl group or a larger ring with a cyclobutane can fine-tune properties like solubility and lipophilicity, which are critical for a favorable pharmacokinetic (PK) profile.[4]

Diagram: Structure-Property Relationships

Caption: The relationship between cyclobutane's properties and its benefits.

Analytical and Quality Control Protocols

To ensure the identity and purity of the synthesized material, a self-validating system of analytical checks is mandatory.

Protocol: Purity Assessment by Reverse-Phase HPLC

This method provides a quantitative measure of the product's purity.

-

System: HPLC with UV detection.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (for amide chromophore).

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

-

Validation: A successful run for a pure sample will show a single major peak with >95% area. The retention time should be consistent across runs.

Protocol: Structural Confirmation by NMR and MS

-

¹H NMR (400 MHz, DMSO-d₆):

-

Expected Signals: Protons on the cyclobutane ring (multiplets), the CH₂OH methylene protons (a singlet or doublet), the OH proton (a broad singlet), and the two NH₂ protons of the amide (two broad singlets).

-

Validation: The integration of the signals should correspond to the number of protons (e.g., 4H for the cyclobutane ring CH₂, 2H for the CH₂OH, etc.).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Expected Signals: A quaternary carbon for C1, the amide carbonyl carbon, the CH₂OH carbon, and the carbons of the cyclobutane ring.

-

Validation: The number of unique carbon signals should match the structure.

-

-

Mass Spectrometry (ESI+):

-

Expected Ion: The primary observed ion should be the protonated molecule [M+H]⁺ at m/z = 130.17.

-

Validation: The observed mass should be within 5 ppm of the calculated exact mass, confirming the molecular formula.

-

Conclusion

1-(hydroxymethyl)cyclobutane-1-carboxamide is a valuable bifunctional building block whose utility is anchored by its well-defined structure and the advantageous properties of its cyclobutane core. Its correct IUPAC name is essential for clear scientific communication. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation, empowering researchers in drug discovery and development to confidently utilize this scaffold in the creation of novel, three-dimensional therapeutics.

References

-

ChemSrc. (n.d.). Methyl 1-(Hydroxymethyl)cyclobutanecarboxylate. Retrieved from [Link]

-

Chemspace. (n.d.). 1-hydroxy-N-{[1-(hydroxymethyl)cyclobutyl]methyl}cyclobutane-1-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1-Hydroxy-1-methyl-ethyl)-cyclobutanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Cyclobutane Derivatives in Modern Chemistry. Retrieved from [Link]

-

Wouters, J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]

-

Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Retrieved from [Link]

-

Hernandez, A. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

-

Wang, C., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. Retrieved from [Link]

-

Takeda Pharmaceutical Company. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. The Journal of Organic Chemistry. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Srirajan, V. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

Sources

- 1. Buy 1-(Hydroxymethyl)cyclobutanecarboxamide | 1123169-19-6 [smolecule.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. nbinno.com [nbinno.com]

- 6. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Hydroxymethyl)cyclobutanecarboxamide

Abstract

1-(Hydroxymethyl)cyclobutanecarboxamide is a bifunctional cyclobutane derivative with significant potential as a versatile building block in medicinal chemistry and drug development. Its rigid, three-dimensional cyclobutane scaffold, combined with the hydrogen-bonding capabilities of the primary amide and hydroxyl groups, makes it an intriguing motif for designing novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and preclinical development. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document emphasizes the robust, validated experimental methodologies for determining these properties, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of this compound in Drug Discovery

Cyclobutane-containing molecules are increasingly sought after in drug design as bioisosteres for more common ring systems, such as phenyl or cyclohexyl groups. The constrained nature of the cyclobutane ring imparts a defined three-dimensional geometry, which can enhance binding affinity and selectivity for biological targets.[1] this compound, in particular, presents two key functional groups: a primary amide and a primary alcohol.[2] The amide group is a common feature in many pharmaceuticals, capable of acting as both a hydrogen bond donor and acceptor, while the hydroxymethyl group provides an additional site for hydrogen bonding and a handle for further synthetic modification.[2]

A comprehensive characterization of the physical properties of this molecule is the foundation for its successful application. Properties such as melting point, solubility, and lipophilicity (logP) are critical determinants of a compound's behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability and metabolic stability.

Core Physicochemical Properties: A Data Summary

While specific experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be summarized. The following table includes essential identifiers and predicted values based on its chemical structure. The subsequent sections will detail the rigorous experimental protocols for the precise determination of these and other crucial parameters.

| Property | Value | Source / Method |

| Molecular Formula | C₆H₁₁NO₂ | - |

| Molecular Weight | 129.16 g/mol | [3] |

| CAS Number | 1123169-19-6 | [3] |

| Physical Form | Solid (predicted) | [3] |

| Melting Point | Not available (See Sec. 3.1 for protocol) | - |

| Boiling Point | Not available (See Sec. 3.2 for protocol) | - |

| Aqueous Solubility | Not available (See Sec. 3.3 for protocol) | - |

| pKa | Not available (See Sec. 3.4 for protocol) | - |

| logP | Not available (See Sec. 3.5 for protocol) | - |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of the core physical properties of this compound. The causality behind experimental choices is explained to ensure scientific integrity.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.

The capillary method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.[4]

Experimental Workflow: Capillary Melting Point Determination

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity.[2] Place a small amount on a watch glass and finely crush it into a powder.

-

Loading the Capillary Tube: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed height should be 2-3 mm.[2]

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination: If the melting point is unknown, perform a rapid heating to get an approximate value.

-

Accurate Determination: For a precise measurement, heat at a rate of approximately 10-15°C per minute until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded melting point should be reported as a range.

Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. A sample height greater than 3 mm can lead to a broader apparent melting range due to inefficient heat transfer through the sample.[2]

Boiling Point Determination

Given that simple amides have high boiling points due to strong hydrogen bonding, it is likely that this compound will decompose before boiling at atmospheric pressure.[5] Therefore, boiling point determination would likely require reduced pressure (vacuum distillation).

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution. The presence of both a hydroxyl and an amide group suggests that this compound will be soluble in polar protic solvents like water and alcohols, and likely have lower solubility in nonpolar organic solvents.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6][7] It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline, ethanol). The presence of undissolved solid is essential to ensure a saturated solution.[6]

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C for physiological relevance) for a sufficient period (typically 24 to 48 hours) to reach equilibrium.[3]

-

Sample Collection and Preparation: After equilibration, allow the suspension to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A calibration curve with known concentrations must be prepared.[8]

-

Data Reporting: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the specified temperature.

Causality: Reaching thermodynamic equilibrium is critical for an accurate measurement; insufficient equilibration time can lead to an underestimation of solubility.[6] Filtration is a crucial step to prevent undissolved solid from artificially inflating the measured concentration.

Acidity Constant (pKa) Determination

The pKa value indicates the strength of an acid or base. While amides are generally considered neutral, the N-H protons can be deprotonated under strongly basic conditions. The hydroxyl group is also weakly acidic. Determining the pKa is important for predicting the ionization state of the molecule at different pH values, which affects its solubility and ability to cross biological membranes.

Potentiometric titration is a precise method for determining pKa values by monitoring pH changes upon the addition of a titrant.[9]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, often a co-solvent system like water-methanol, to ensure solubility throughout the titration.[10]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for determining the acidity of the hydroxyl group, or a strong acid (e.g., 0.1 M HCl) to probe for any basic character. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or more accurately from the inflection point of the first derivative of the titration curve.[11]

Causality: The use of a co-solvent is often necessary for organic molecules to maintain solubility across the entire pH range of the titration. The inflection point of the titration curve corresponds to the point where half of the functional group has been deprotonated, and at this point, pH = pKa.

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

While the shake-flask method is traditional, a reversed-phase HPLC method offers higher throughput and requires less material.[12] This method correlates the retention time of a compound on a nonpolar stationary phase with the known logP values of a set of standard compounds.

Step-by-Step Protocol:

-

Standard Selection: Choose a series of standard compounds with well-established logP values that span a range expected to include the target compound.

-

Chromatographic Conditions: Use a reversed-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

-

Calibration Curve: Inject each standard compound and record its retention time. Plot the logarithm of the retention time (log k') against the known logP values of the standards to generate a calibration curve.

-

Sample Analysis: Inject the this compound sample under the same chromatographic conditions and determine its retention time.

-

logP Calculation: Use the retention time of the target compound and the calibration curve to calculate its logP value.[13]

Causality: In reversed-phase HPLC, more lipophilic compounds have a stronger interaction with the nonpolar stationary phase and thus elute later (have a longer retention time). This direct correlation allows for the estimation of logP based on retention behavior.[12]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of this compound.

Logical Relationship: Spectroscopic Analysis

Caption: Spectroscopic techniques for structural elucidation.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The -CH₂OH protons would likely appear as a singlet or triplet, integrating to two protons. The protons of the cyclobutane ring will exhibit complex splitting patterns due to their rigid arrangement. The -NH₂ protons of the primary amide will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of six distinct carbon atoms. The carbonyl carbon of the amide will appear significantly downfield (~170-180 ppm). The carbon bearing the hydroxyl group (-C-OH) will also be downfield compared to the other cyclobutane carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[14]

-

N-H Stretch: Primary amides show two distinct peaks in the 3100-3500 cm⁻¹ region due to symmetric and asymmetric stretching of the N-H bonds.[15]

-

C=O Stretch (Amide I band): A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.[15]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 129. Fragmentation patterns would likely involve the loss of water (M-18), ammonia (M-17), or cleavage of the cyclobutane ring.

Conclusion

This compound is a molecule of considerable interest for pharmaceutical research. While a complete, publicly available dataset of its experimental physical properties is currently lacking, this guide provides the necessary framework for any research or drug development professional to undertake a comprehensive physicochemical characterization. The detailed, field-tested protocols outlined herein for determining melting point, solubility, pKa, and logP, along with the principles of its spectroscopic analysis, form a self-validating system for generating the high-quality, reliable data essential for advancing new chemical entities from the laboratory to preclinical development. The application of these robust methodologies will enable scientists to fully leverage the potential of this promising chemical scaffold.

References

-

University of Calgary. Melting point determination. Available from: [Link]

-

Westlab Canada. Measuring the Melting Point. (2023-05-08). Available from: [Link]

-

National Center for Biotechnology Information. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Available from: [Link]

-

SlideShare. solubility experimental methods.pptx. Available from: [Link]

-

WebAssign. Experiment 8 - Amide Preparation. Available from: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

-

YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023-03-16). Available from: [Link]

-

Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Available from: [Link]

-

Wikipedia. Kofler bench. Available from: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Available from: [Link]

-

National Center for Biotechnology Information. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Available from: [Link]

-

Taylor & Francis Online. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2024-07-27). Available from: [Link]

-

International Journal of Pharmaceutics. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023-09-25). Available from: [Link]

-

Jay C. McLaughlin. Experiment 27 - Amines and Amides. Available from: [Link]

-

Mettler Toledo. Manuel Kofler Heating Bench System. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

Coesfeld. Kofler heating bench. Available from: [Link]

-

Dummies. How to Identify Alcohols and Amines in the IR Spectrum. (2016-03-26). Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31). Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). Available from: [Link]

-

Chemistry LibreTexts. 3.4: Physical Properties of Amides. (2020-08-21). Available from: [Link]

-

YouTube. Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. (2022-12-25). Available from: [Link]

-

YouTube. How to pack a melting point capillary and measure a melting point. (2010-05-02). Available from: [Link]

-

Science Ready. Amides - Organic Chemistry. Available from: [Link]

-

McCrone Research Institute. The Kofler Hot Bench: Repair of a Classic Melting Point Determination Apparatus. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025-06-05). Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

USP-NF. <1236> Solubility Measurements. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020-01-01). Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

ACS Publications. Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. (2018-02-26). Available from: [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

-

University of Colorado Boulder. IR: amines. Available from: [Link]

-

University of Wisconsin-La Crosse. Chem 501 Inquiry Project - Amides. Available from: [Link]

-

JoVE. Video: Mass Spectrometry of Amines. (2023-04-30). Available from: [Link]

-

ACS Publications. Cyclization and Rearrangement Reactions of an Fragment Ions of Protonated Peptides. Available from: [Link]

-

ACS Publications. KOFLER HOT BENCH MELTING POINTS. Available from: [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bioassaysys.com [bioassaysys.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. scispace.com [scispace.com]

- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Spectral Data of 1-(Hydroxymethyl)cyclobutanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Properties

-

IUPAC Name: 1-(hydroxymethyl)cyclobutane-1-carboxamide

-

CAS Number: 1123169-19-6

-

Molecular Formula: C₆H₁₁NO₂

-

Molecular Weight: 129.16 g/mol

-

SMILES: O=C(N)C1(CCC1)CO

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-(hydroxymethyl)cyclobutanecarboxamide, both ¹H and ¹³C NMR are invaluable for confirming the presence and connectivity of its distinct functional groups.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.0 - 7.5 | Broad Singlet | 2 | -NH₂ |

| ~ 3.6 | Singlet | 2 | -CH₂OH |

| ~ 2.5 | Broad Singlet | 1 | -OH |

| ~ 1.8 - 2.2 | Multiplet | 6 | Cyclobutane ring protons |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 175 | Quaternary | C=O (Amide) |

| ~ 70 | Primary | -CH₂OH |

| ~ 45 | Quaternary | C-1 of cyclobutane |

| ~ 30 | Secondary | Cyclobutane ring carbons |

| ~ 15 | Secondary | Cyclobutane ring carbon |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring NMR spectra of a solid organic compound like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution if any particulate matter is present to prevent issues with spectrometer shimming.

-

Transfer the clear solution into a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3350 & 3180 | Medium | N-H Stretch | Primary Amide (-NH₂) |

| 2950 - 2850 | Medium | C-H Stretch | Cyclobutane & -CH₂- |

| ~ 1650 | Strong | C=O Stretch | Amide I Band |

| ~ 1620 | Medium | N-H Bend | Amide II Band |

| ~ 1400 | Medium | C-N Stretch | Amide |

| ~ 1050 | Medium | C-O Stretch | Primary Alcohol |

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.

-

Mix the sample and KBr thoroughly to ensure a homogenous mixture.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Diagram of the FTIR Experimental Workflow:

Caption: Workflow for FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 129.0790 (corresponding to the molecular formula C₆H₁₁NO₂)

-

Major Fragmentation Peaks (Predicted):

-

m/z = 112: Loss of NH₃ (ammonia)

-

m/z = 98: Loss of CH₂OH (hydroxymethyl radical)

-

m/z = 86: Loss of CONH₂ (carboxamide radical)

-

m/z = 71: Cleavage of the cyclobutane ring

-

m/z = 55: Further fragmentation of the cyclobutane ring

-

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe is typically used.

-

-

Ionization:

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV). This will cause the molecule to lose an electron, forming a molecular ion (M⁺).

-

-

Fragmentation:

-

The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.

-

-

Mass Analysis:

-

Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Diagram of the Mass Spectrometry Workflow:

Caption: Workflow for Mass Spectrometry.

Conclusion

The predicted spectral data for this compound provides a solid foundation for the structural elucidation and characterization of this compound. The combination of NMR, IR, and MS data offers a comprehensive picture of its molecular architecture. The provided experimental protocols serve as a guide for researchers to obtain empirical data, which can then be compared with the predictions outlined in this document for definitive structural confirmation. This in-depth guide is intended to be a valuable resource for scientists engaged in the synthesis and application of novel chemical entities in drug discovery and development.

References

-

nmrdb.org. (n.d.). NMR Predict. Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Hydroxymethyl)cyclobutane-1-carboxamide. Retrieved from [Link]

Sources

A Prospective Analysis of the Biological Activity of 1-(Hydroxymethyl)cyclobutanecarboxamide: A Technical Guide for Preclinical Investigation

Authored by: [Your Name/Gemini], Senior Application Scientist

Disclaimer: This document is a prospective guide for research and development purposes. 1-(Hydroxymethyl)cyclobutanecarboxamide is currently understood as a research chemical, and its biological activities have not been extensively characterized. The experimental protocols and potential mechanisms described herein are based on established methodologies in drug discovery and the known properties of structurally related molecules.

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. The cyclobutane ring, a four-membered carbocycle, has garnered increasing attention for its unique structural and conformational properties.[1] Its rigid, puckered structure offers a three-dimensional character that can facilitate precise interactions with biological targets, a concept often referred to as "escaping from flatland" in drug design.[2] This is in contrast to more flexible aliphatic chains or larger cycloalkanes.[3][4] When incorporated into drug candidates, the cyclobutane moiety can enhance potency, selectivity, and pharmacokinetic profiles.[3]

This guide focuses on This compound , a compound that combines the intriguing cyclobutane scaffold with two key functional groups: a primary carboxamide and a hydroxymethyl group.[5] While this molecule is commercially available as a building block for organic synthesis, its intrinsic biological activity remains unexplored.[5][6] The presence of the carboxamide is significant, as this functional group is a cornerstone of many established pharmaceuticals, participating in crucial hydrogen bonding interactions with biological targets.[1] Furthermore, cyclobutane carboxamide derivatives have demonstrated notable biological activities, including potent fungicidal effects through the inhibition of scytalone dehydratase.[7]

This document, therefore, serves as a comprehensive technical roadmap for the systematic investigation of the biological activity of this compound. We will outline a phased experimental approach, from broad-based screening to specific target identification and mechanistic studies, providing detailed protocols and the scientific rationale behind each step.

Hypothesizing Biological Activity: A Multifaceted Approach

The structure of this compound provides several avenues for hypothesizing its potential biological roles:

-

Enzyme Inhibition: The rigid cyclobutane core can position the carboxamide and hydroxymethyl groups in a fixed orientation, making it a potential candidate for an enzyme inhibitor that binds to a well-defined active site.

-

Receptor Modulation: The carboxamide group is a common pharmacophore for receptor ligands. The overall structure may mimic an endogenous ligand or act as an allosteric modulator.

-

Antimicrobial/Antifungal Activity: Given the precedent of other cyclobutane carboxamides in inhibiting fungal enzymes, this compound warrants investigation for similar properties.[7]

-

Metabolic Precursor/Prodrug: The hydroxymethyl group could be a site for in vivo modification, potentially unmasking a more active molecule.

Phase 1: High-Throughput Screening (HTS) for Bioactivity

The initial step is to cast a wide net to identify any potential biological activity. A well-designed HTS campaign is the most efficient way to achieve this.

Experimental Workflow: HTS

Caption: High-throughput screening workflow for this compound.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the effect of the compound on the viability of a cancer cell line (e.g., HeLa).

Materials:

-

This compound

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Phase 2: Target Identification and Validation

If a "hit" is identified in Phase 1, the next crucial step is to determine its molecular target.

Experimental Workflow: Target ID and Validation

Caption: Hypothetical inhibition of a signaling pathway by the compound.

Detailed Protocol: Western Blot for Phospho-Protein Analysis

This protocol aims to determine if the compound inhibits the phosphorylation of a downstream effector of "Kinase X".

Materials:

-

Cells relevant to the signaling pathway

-

This compound

-

Growth factor to stimulate the pathway

-

Antibodies against the total and phosphorylated forms of the downstream effector

Procedure:

-

Cell Culture and Treatment: Culture the cells and serum-starve them overnight. Pre-treat the cells with the compound for 1 hour.

-

Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 15 minutes).

-

Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with antibodies against the total and phosphorylated forms of the downstream effector protein.

-

Detection: Use a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein level to the total protein level. A decrease in the phospho-protein signal in the compound-treated cells would confirm the inhibition of the upstream kinase.

Data Presentation

All quantitative data should be summarized in a clear and concise manner.

| Assay | Cell Line/Target | Metric | Result |

| MTT Cytotoxicity | HeLa | IC50 | [Value] µM |

| Antimicrobial | E. coli | MIC | [Value] µg/mL |

| Kinase Inhibition | Kinase X | IC50 | [Value] nM |

| Target Binding | Kinase X | K_D | [Value] nM |

Conclusion

While this compound is currently positioned as a synthetic intermediate, its unique structural features—marrying the conformationally restricted cyclobutane core with key hydrogen-bonding functional groups—make it a compelling candidate for biological investigation. The systematic, multi-phased approach outlined in this guide provides a robust framework for uncovering its potential therapeutic value. By progressing from broad, unbiased screening to rigorous target validation and mechanistic studies, researchers can thoroughly elucidate the pharmacological profile of this and similar novel chemical entities, paving the way for the development of next-generation therapeutics.

References

-

Wouters, J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

Jennings, L. D., et al. (2000). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. PubMed. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]

-

PubChem. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. [Link]

-

Zhang, W., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central. [Link]

-

Reyes, J. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Buy this compound | 1123169-19-6 [smolecule.com]

- 6. This compound DiscoveryCPR 1123169-19-6 [sigmaaldrich.com]

- 7. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclobutanecarboxamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic avenues. Among the vast array of carbocyclic systems, the cyclobutane ring has emerged as a compelling structural motif, offering a unique combination of conformational rigidity and three-dimensional complexity. This guide provides a comprehensive technical overview of 1-(Hydroxymethyl)cyclobutanecarboxamide, a bifunctional cyclobutane derivative with latent potential in organic synthesis and drug discovery. As a Senior Application Scientist, the following discourse is designed to be a practical and insightful resource, grounded in established chemical principles and supported by available literature, to empower researchers in their exploration of this intriguing molecule.

Molecular Architecture and Physicochemical Properties

This compound possesses a compact and functionally rich structure. The central cyclobutane ring, a four-membered carbocycle, imparts a significant degree of ring strain, which can be harnessed for unique chemical transformations. Appended to a quaternary carbon of this ring are a hydroxymethyl (-CH₂OH) group and a carboxamide (-CONH₂) group. This geminal substitution pattern is a key architectural feature, influencing the molecule's polarity, hydrogen bonding capabilities, and overall reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 129.16 g/mol | Sigma-Aldrich[1] |

| CAS Number | 1123169-19-6 | Sigma-Aldrich[1] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in water and polar organic solvents | - |

Strategic Synthesis of the Cyclobutane Core

The construction of the 1,1-disubstituted cyclobutane framework is the cornerstone of synthesizing this compound. A logical and well-documented approach involves the alkylation of a suitable active methylene compound with a 1,3-dihalopropane. A particularly relevant precursor is ethyl 1-cyanocyclobutanecarboxylate, for which a detailed synthesis has been reported.[2]

Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate

The synthesis of this key intermediate is achieved through the reaction of ethyl cyanoacetate with 1,3-dibromopropane in the presence of a base. This reaction proceeds via a tandem alkylation mechanism to form the cyclobutane ring.

Experimental Protocol: Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate [2]

-

Reagents and Materials:

-

Ethyl cyanoacetate

-

1,3-Dibromopropane

-

Sodium ethoxide (NaOEt) in Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

To a solution of sodium ethoxide (2.1 eq) in ethanol, add ethyl cyanoacetate (1.5 eq).

-

To this mixture, add 1,3-dibromopropane (1.0 eq).

-

Heat the reaction mixture to reflux for 3 hours.

-

After cooling, concentrate the mixture in vacuo.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1-cyanocyclobutanecarboxylate.

-

-

Expected Outcome:

-

The product is typically obtained as a liquid and can be used in the subsequent steps without further purification. A reported yield for a similar reaction using 1,1-dibromopropane is 74%.[2]

-

Caption: Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate.

Functional Group Interconversions: The Path to the Target Molecule

With the core cyclobutane structure in hand, the subsequent steps involve the selective transformation of the cyano and ester functionalities into the desired hydroxymethyl and carboxamide groups. This requires a carefully planned sequence of reduction and amidation reactions.

Hydrolysis of the Ester and Reduction of the Carboxylic Acid

A plausible synthetic route involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under basic conditions, for example, by heating with aqueous sodium hydroxide.[3] The resulting 1-cyanocyclobutanecarboxylic acid can then be reduced to afford 1-(hydroxymethyl)cyclobutanamine. However, a more direct approach to obtain the target molecule would be to first reduce the ester to the alcohol and then convert the nitrile to the amide. A more likely pathway involves the hydrolysis of the nitrile to a carboxamide and the ester to a carboxylic acid, followed by reduction of the carboxylic acid.

A more direct synthetic strategy would involve the reduction of the ester functionality in Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate to yield a diol, which is not our target. Therefore, a more controlled approach is necessary.

A more viable pathway involves the hydrolysis of the cyano group to a carboxamide and the ester to a carboxylic acid. The resulting 1-carboxamido-1-cyclobutanecarboxylic acid can then be selectively reduced at the carboxylic acid position.

Proposed Synthetic Pathway from Ethyl 1-Cyanocyclobutanecarboxylate

A more practical synthetic sequence from the key intermediate, ethyl 1-cyanocyclobutanecarboxylate, would be as follows:

-

Selective Reduction of the Ester: The ethyl ester can be selectively reduced to the primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄) or by catalytic hydrogenation, which may leave the nitrile group intact under specific conditions. This would yield 1-(hydroxymethyl)cyclobutanecarbonitrile.

-